molecular formula C22H20N4O8S2 B1200230 Cefsulodin CAS No. 62587-73-9

Cefsulodin

Cat. No.: B1200230
CAS No.: 62587-73-9
M. Wt: 532.6 g/mol
InChI Key: SYLKGLMBLAAGSC-QLVMHMETSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cefsulodine involves multiple steps, starting from the core cephalosporin structureThe exact synthetic routes and reaction conditions are proprietary and detailed in patents and scientific literature .

Industrial Production Methods

Industrial production of cefsulodine involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-purity reagents and solvents, stringent quality control measures, and advanced purification techniques to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Cefsulodin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically derivatives of cefsulodine with modified antibacterial properties. These derivatives are often studied for their enhanced efficacy and reduced resistance .

Scientific Research Applications

Cefsulodin has a wide range of applications in scientific research:

Mechanism of Action

Cefsulodin exerts its antibacterial effects by inhibiting cell wall synthesis in bacteria. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. This inhibition leads to cell lysis and death of the bacteria . The primary molecular targets are penicillin-binding proteins 1a, 1b, and 3 .

Comparison with Similar Compounds

Cefsulodin is unique among cephalosporins due to its high specificity for Pseudomonas aeruginosa. Similar compounds include:

This compound’s specificity for Pseudomonas aeruginosa makes it particularly valuable in clinical settings where this pathogen is a concern .

Properties

CAS No.

62587-73-9

Molecular Formula

C22H20N4O8S2

Molecular Weight

532.6 g/mol

IUPAC Name

(1R)-2-[[(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]amino]-2-oxo-1-phenylethanesulfonate

InChI

InChI=1S/C22H20N4O8S2/c23-18(27)13-6-8-25(9-7-13)10-14-11-35-21-15(20(29)26(21)16(14)22(30)31)24-19(28)17(36(32,33)34)12-4-2-1-3-5-12/h1-9,15,17,21H,10-11H2,(H4-,23,24,27,28,30,31,32,33,34)/t15-,17-,21-/m1/s1

InChI Key

SYLKGLMBLAAGSC-QLVMHMETSA-N

SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)O)C[N+]4=CC=C(C=C4)C(=O)N

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)O)C[N+]4=CC=C(C=C4)C(=O)N

62587-73-9

Related CAS

52152-93-9 (Parent)
52152-93-9 (mono-hydrochloride salt)

Synonyms

Abbott 46811
Cefsulodin
Cefsulodin Monosodium Salt
Cefsulodin Sodium
CGP 7174 E
CGP-7174-E
CGP7174E
Monaspor
Monosodium Salt, Cefsulodin
Pyocefal
SCE 129
SCE-129
SCE129
Sodium, Cefsulodin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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